(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound "(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" features a hybrid structure combining a 6-methoxybenzo[d]thiazole moiety, an azetidine ring, and a pyridinyl-piperazine-methanone scaffold. The methoxy group on the benzothiazole may enhance lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity compared to larger heterocycles like piperidine .
Properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-28-16-5-6-17-18(12-16)29-21(23-17)26-13-15(14-26)20(27)25-10-8-24(9-11-25)19-4-2-3-7-22-19/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWNFAAVWBZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic derivative featuring a benzothiazole moiety, which has garnered interest due to its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. In particular, the compound in focus has shown effectiveness against certain Gram-positive bacteria.
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 24 |
| Compound B | Bacillus cereus | 20 |
| Compound C | Escherichia coli | No activity |
| Compound D | Pseudomonas aeruginosa | No activity |
The studies indicate that while some derivatives show promise against specific strains, others lack antibacterial properties entirely, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa .
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has also been investigated. The compound exhibited significant activity in scavenging free radicals, which is critical for preventing oxidative stress-related damage in biological systems.
Table 2: Antioxidant Activity (IC50 Values)
| Compound Name | IC50 (mg/mL) |
|---|---|
| Ascorbic Acid | 0.022 |
| Compound X | 0.015 |
This indicates that the compound may serve as a potent antioxidant agent, outperforming common antioxidants like ascorbic acid .
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. Research suggests that they may inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.
Case Studies
A recent study synthesized a series of benzothiazole-pyridine derivatives and evaluated their biological activities. Among these, several compounds demonstrated promising results in inhibiting the growth of cancer cell lines, suggesting that modifications to the benzothiazole core can enhance anticancer efficacy .
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
- Anticancer Mechanism : Inducing apoptosis via mitochondrial pathways and inhibiting key signaling pathways involved in cell proliferation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzothiazole moiety can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The molecular structure contributes to their interaction with bacterial enzymes, disrupting essential metabolic pathways .
Pharmacokinetics and Bioavailability:
Molecular modeling studies suggest that the compound has favorable pharmacokinetic properties. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability. The calculated log P value suggests moderate lipophilicity, which is essential for absorption and distribution within biological systems .
Cancer Research
Potential Anticancer Properties:
Recent studies have explored the anticancer potential of benzothiazole derivatives. Compounds similar to (1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone have shown activity against various cancer cell lines. These compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
Neuropharmacology
Cognitive Enhancers:
There is emerging evidence that piperazine derivatives can function as cognitive enhancers. The presence of the piperazine ring in the compound may contribute to neuroprotective effects and enhance cognitive functions by modulating neurotransmitter systems .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of azetidine and piperazine rings through cyclization reactions, followed by functionalization to introduce the methanone group. Detailed synthetic routes can be found in various chemical literature sources, highlighting different methodologies such as refluxing in organic solvents and using coupling agents .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Related Compounds
Key Observations:
Heterocyclic Diversity : The target compound’s 6-methoxybenzo[d]thiazole distinguishes it from imidazo-pyridine (e.g., 8p, 10a) and benzimidazole (e.g., compound 7) cores in analogues. The benzothiazole moiety is associated with antimicrobial and antitumor activities, as seen in structurally related pyrazoline derivatives .
Azetidine vs. Larger Rings : The azetidine ring (4-membered) in the target compound introduces greater conformational strain compared to the 6-membered piperazine in analogues like 8p or 10a. This could influence binding affinity and metabolic stability .
Critical Analysis:
- Antiparasitic Potential: While the target compound lacks direct activity data, its structural resemblance to compound 8p (antileishmanial/antitrypanosomal) suggests possible efficacy against similar pathogens. The methoxy group may enhance membrane penetration compared to chloro or methyl substituents in 8p .
- Synthetic Challenges : The azetidine ring synthesis likely requires specialized conditions (e.g., cyclization under high dilution) compared to the imidazo-pyridine or pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
